Acide 3,5-difluoro-4-nitrobenzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

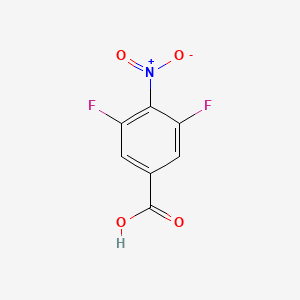

3,5-Difluoro-4-nitrobenzoic acid is an organic compound with the molecular formula C₇H₃F₂NO₄ It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a nitro group

Applications De Recherche Scientifique

3,5-Difluoro-4-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

Target of Action

It’s known that nitrobenzoic acids are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

Nitrobenzoic acids are generally involved in electron transfer processes . In the context of the Suzuki-Miyaura reaction, the compound may participate in the transmetalation step, where it transfers its organic group from boron to palladium .

Biochemical Pathways

It’s known that nitrobenzoic acids can be involved in various synthetic pathways, such as the synthesis of benzoxazoles .

Pharmacokinetics

Its lipophilicity (Log Po/w) is reported to be 0.59 (iLOGP) and 1.48 (XLOGP3), which could influence its distribution and bioavailability .

Result of Action

Nitrobenzoic acids are generally known to participate in various chemical reactions, leading to the formation of new compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5-Difluoro-4-nitrobenzoic acid. For instance, the compound’s solubility can be affected by the pH and temperature of the environment . Additionally, the presence of other substances, such as catalysts or inhibitors, can also influence its reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-nitrobenzoic acid typically involves the nitration of 3,5-difluorobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of 3,5-Difluoro-4-nitrobenzoic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to ensure high-quality production .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Difluoro-4-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using organometallic reagents.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Organometallic reagents like Grignard reagents or organolithium compounds are used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

Reduction: 3,5-Difluoro-4-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Coupling Reactions: Biaryl compounds with diverse functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Difluorobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitrobenzoic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.

3,5-Dichloro-4-nitrobenzoic acid: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and applications.

Uniqueness

3,5-Difluoro-4-nitrobenzoic acid is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical properties. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, while the nitro group provides a site for further chemical modifications. This combination makes it a valuable intermediate in the synthesis of various functional molecules .

Activité Biologique

3,5-Difluoro-4-nitrobenzoic acid (DFNBA) is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Formula

- Molecular Formula : C7H3F2NO4

- CAS Number : 1131580-60-3

- InChI Key : DQZKZKZKXQFJFX-UHFFFAOYSA-N

Synthesis

DFNBA can be synthesized through various chemical pathways, often involving the introduction of fluorine and nitro groups onto the benzoic acid framework. The synthesis typically involves:

- Starting Materials : 4-nitrobenzoic acid and fluorinating agents.

- Reaction Conditions : Varying temperatures and solvents to optimize yield.

Antitumor Activity

Recent studies have highlighted the antitumor potential of DFNBA. It has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon adenocarcinoma) cells. The following table summarizes findings related to its cytotoxic effects:

| Cell Line | Concentration (µM) | % Cell Viability | IC50 (µM) |

|---|---|---|---|

| A549 | 20 | 24.30% | 8.82 |

| Caco-2 | 20 | 27.30% | 0.00053 |

The above data indicates that DFNBA exhibits significant growth suppression at low concentrations, suggesting its potential as an effective anticancer agent .

The mechanism by which DFNBA induces apoptosis appears to be linked to its ability to inhibit proteasome activity selectively in cancer cells. This inhibition is crucial since cancer cells rely heavily on proteasomal degradation for survival. The proposed pathway includes:

- Proteasome Inhibition : Leading to the accumulation of pro-apoptotic factors.

- Induction of Reactive Oxygen Species (ROS) : Resulting in oxidative stress that triggers apoptosis.

Case Studies

- Study on A549 Cells : DFNBA was tested at various concentrations (5, 10, 20, 40, and 60 µM). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 8.82 µM .

- Caco-2 Cell Line Study : Similar experiments showed that DFNBA significantly reduced cell viability with an IC50 value of 0.00053 µM at a concentration of 20 µM .

Additional Biological Activities

Beyond antitumor effects, DFNBA has shown potential in other areas:

- Antibacterial Activity : Some derivatives of nitrobenzoic acids exhibit antibacterial properties against resistant strains .

- Cholinesterase Inhibition : Compounds related to DFNBA have been studied for their ability to inhibit cholinesterase enzymes, which may have implications in treating neurodegenerative diseases .

Propriétés

IUPAC Name |

3,5-difluoro-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-4-1-3(7(11)12)2-5(9)6(4)10(13)14/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDACLYZECMWDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.